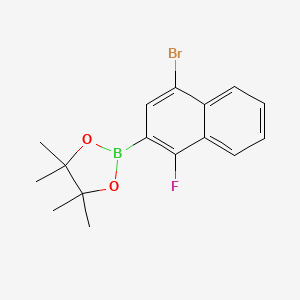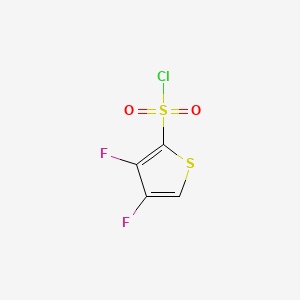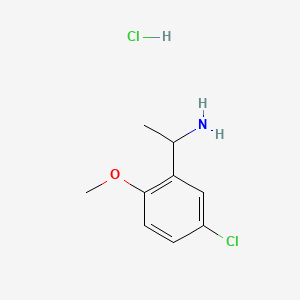![molecular formula C15H15FN2O2S B14024150 N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14024150.png)
N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide is a synthetic organic compound characterized by the presence of a sulfonamide group, a fluorinated aromatic ring, and a Schiff base linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the condensation of 5-fluoro-2-methylbenzaldehyde with 4-methylbenzenesulfonamide in the presence of an acid or base catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the Schiff base linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base linkage to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mécanisme D'action
The mechanism of action of N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The Schiff base linkage allows the compound to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The fluorinated aromatic ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(E)-(3-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide
- (E)-N’-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide
Uniqueness
N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide is unique due to its specific combination of a fluorinated aromatic ring and a sulfonamide group, which can confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H15FN2O2S |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H15FN2O2S/c1-11-3-7-15(8-4-11)21(19,20)18-17-10-13-9-14(16)6-5-12(13)2/h3-10,18H,1-2H3/b17-10+ |
Clé InChI |
AXEUZUBDHPYCDR-LICLKQGHSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC(=C2)F)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B14024069.png)









![6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14024129.png)


![3-Iodo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B14024138.png)
